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Introduction

SR14150, also known as AT-200, is a non-peptide small molecule that has garnered significant

interest within the scientific community for its unique pharmacological profile.[1][2] It is

characterized as a moderately selective agonist for the Nociceptin/Orphanin FQ (NOP)

receptor, a member of the opioid receptor family, while also exhibiting partial agonist activity at

the mu-opioid receptor.[1][3][4] This dual activity makes SR14150 a valuable research tool for

investigating the complex interplay between the NOP and classical opioid systems, with

potential therapeutic implications for pain management and other neurological disorders.[4][5]

This technical guide provides a comprehensive overview of the in vitro characterization of

SR14150, presenting key quantitative data, detailed experimental protocols, and visual

representations of associated signaling pathways and workflows.

Data Presentation
The in vitro pharmacological profile of SR14150 has been quantified through various binding

and functional assays. The following tables summarize the key data points for its affinity and

functional efficacy at the NOP and mu-opioid receptors.

Table 1: Receptor Binding Affinity of SR14150
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Receptor Radioligand Kᵢ (nM)
Selectivity
(over μ)

Reference

NOP [³H]-Nociceptin ~11 ~20-fold [4][6]

μ-Opioid [³H]-DAMGO ~80 - [6]

Table 2: Functional Activity of SR14150 in In Vitro Assays

Assay Receptor Efficacy EC₅₀ (nM) Reference

[³⁵S]GTPγS

Binding
NOP Partial Agonist

~5-fold less

potent than at

NOP

[4]

[³⁵S]GTPγS

Binding
μ-Opioid

Partial Agonist

(~20%

stimulation)

Not Specified [4][6]

GIRK Channel

Activation
NOP Full Agonist

Potency rank:

AT-312 > AT-200

> AT-004

[2]

Mouse Vas

Deferens
μ-Opioid Partial Agonist Not Specified [4]

Experimental Protocols
The characterization of SR14150 involves standard pharmacological assays to determine its

binding affinity and functional activity. Below are detailed methodologies for two key

experiments.

Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of SR14150 for the NOP and mu-

opioid receptors.

a. Materials:
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Cell membranes prepared from CHO cells stably expressing human NOP or mu-opioid

receptors.

Radioligands: [³H]-Nociceptin for NOP receptors and [³H]-DAMGO for mu-opioid receptors.

Non-labeled ligands: Nociceptin and DAMGO for determining non-specific binding.

SR14150 at various concentrations.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation cocktail and a liquid scintillation counter.

b. Procedure:

Cell membrane homogenates are incubated with a fixed concentration of the respective

radioligand ([³H]-Nociceptin or [³H]-DAMGO).

Increasing concentrations of SR14150 are added to compete with the radioligand for

receptor binding.

A parallel set of incubations is performed with an excess of the corresponding non-labeled

ligand (Nociceptin or DAMGO) to determine non-specific binding.

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g.,

60 minutes) to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound

from the free radioligand.

The filters are washed with ice-cold binding buffer to remove any non-specifically bound

radioligand.

The radioactivity retained on the filters is quantified using a liquid scintillation counter.
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The IC₅₀ value (the concentration of SR14150 that inhibits 50% of the specific binding of the

radioligand) is determined by non-linear regression analysis of the competition curve.

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ /

(1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation

constant.

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism by

SR14150.

a. Materials:

Cell membranes from CHO cells expressing human NOP or mu-opioid receptors.

[³⁵S]GTPγS.

GDP.

SR14150 at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Glass fiber filters.

Scintillation cocktail and a liquid scintillation counter.

b. Procedure:

Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive,

GDP-bound state.

SR14150 at various concentrations is added to the membranes.

The reaction is initiated by the addition of [³⁵S]GTPγS.

The incubation is carried out at 30°C for a defined period (e.g., 60 minutes). Agonist binding

to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
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The reaction is terminated by rapid filtration through glass fiber filters.

The filters are washed with ice-cold assay buffer.

The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

Data are analyzed to determine the EC₅₀ (the concentration of SR14150 that produces 50%

of the maximal response) and the Eₘₐₓ (the maximal effect), which are indicative of the

compound's potency and efficacy, respectively.

Mandatory Visualizations
Signaling Pathway of NOP Receptor Activation
The NOP receptor, like other opioid receptors, is a G-protein coupled receptor (GPCR) that

primarily signals through the Gᵢ/Gₒ pathway.[2] Upon activation by an agonist such as

SR14150, the receptor undergoes a conformational change, leading to the activation of the

heterotrimeric G-protein. The Gαᵢ/ₒ subunit inhibits adenylyl cyclase, resulting in decreased

intracellular cAMP levels. The Gβγ subunit can modulate various downstream effectors,

including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

Cell Membrane

Intracellular Space

SR14150 NOP Receptor
Binds to

Gi/o Protein
Activates

Adenylyl CyclaseInhibits

GIRK Channels
Activates

↓ cAMP

↑ K+ Efflux

Click to download full resolution via product page

Caption: NOP Receptor Signaling Pathway.

Experimental Workflow for In Vitro Characterization
The in vitro characterization of a novel compound like SR14150 follows a logical progression of

experiments to determine its pharmacological properties. The workflow begins with primary
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binding assays to establish affinity and selectivity, followed by functional assays to determine

efficacy and potency.
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Caption: In Vitro Characterization Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1681994?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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